4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde

Catalog No.
S13821222
CAS No.
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde

Product Name

4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde

IUPAC Name

4-bromo-2-pyrazol-1-ylbenzaldehyde

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H

InChI Key

KOXQIEMPPJNQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O

4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde, also known as 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, is an organic compound with the molecular formula C₁₀H₇BrN₂O. It features a bromine atom attached to a benzaldehyde moiety, which is further substituted with a pyrazole ring. This compound is characterized by its unique structural features that combine both aromatic and heterocyclic elements, contributing to its potential applications in various fields such as medicinal chemistry and material science.

The compound has a molar mass of 251.08 g/mol and is predicted to have a density of approximately 1.55 g/cm³. Its boiling point is estimated at 371.5 °C, indicating its stability under heat. The compound is classified as an irritant and should be handled with care .

Typical of aldehydes and pyrazole derivatives:

  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases.
  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde:

  • Bromination of Pyrazole Derivatives: Starting from 2-(1H-pyrazol-1-yl)benzaldehyde, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Direct Synthesis: The compound can be synthesized via the reaction of 4-bromobenzaldehyde with hydrazine derivatives followed by cyclization to form the pyrazole ring.
  • Multistep Synthesis: Involves several steps starting from simpler aromatic compounds, leading to the final product through intermediate pyrazole derivatives .

4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure can be utilized in creating novel materials or as a precursor in organic synthesis.
  • Chemical Research: It serves as an important reagent in synthetic organic chemistry for developing more complex molecules .

Interaction studies involving 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory responses or microbial infections. Further research is required to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde, highlighting its uniqueness within the pyrazole family:

Compound NameCAS NumberSimilarity Index
4-(1H-Pyrazol-1-yl)benzaldehyde99662-34-70.84
1-Phenylpyrazole-4-carboxaldehyde54605-72-00.83
(3-(1H-Pyrazol-1-yl)phenyl)methanamine687635-04-70.82
(4-(1H-Pyrazol-1-yl)phenyl)methanamine368870-03-50.82
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride1107632-13-20.81

These compounds differ primarily in their functional groups and substituents, which influence their chemical properties and biological activities . The presence of the bromine atom in 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde contributes to its unique reactivity compared to other similar structures.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

249.97418 g/mol

Monoisotopic Mass

249.97418 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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